molecular formula C19H14N4OS B5884978 1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE

1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE

Cat. No.: B5884978
M. Wt: 346.4 g/mol
InChI Key: YZPZVMMFOPSHBO-UHFFFAOYSA-N
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Description

1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of quinoline derivatives with triazole precursors under controlled conditions. The reaction often requires catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of temperature, pressure, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Properties

IUPAC Name

1-[4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12(24)13-6-9-15(10-7-13)23-18(21-22-19(23)25)17-11-8-14-4-2-3-5-16(14)20-17/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZVMMFOPSHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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